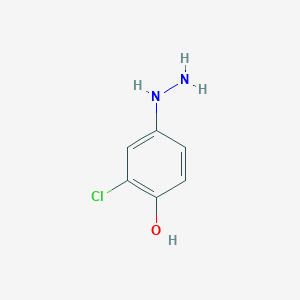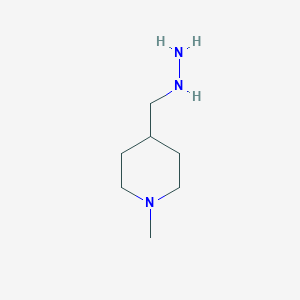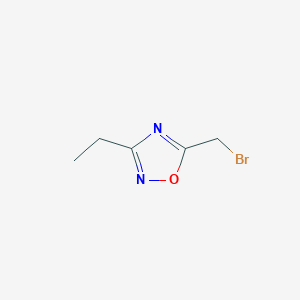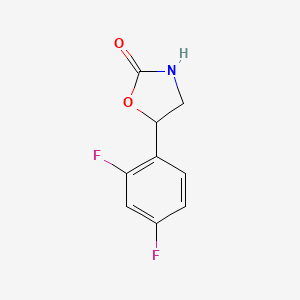![molecular formula C12H11N3O4 B13519799 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
2-[(6-Nitroquinolin-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C12H11N3O4 and a molecular weight of 261.24 g/mol . The compound features a quinoline ring substituted with a nitro group and an amino acid moiety, making it a unique structure for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid typically involves the reaction of 6-nitroquinoline with alanine under specific conditions. One method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines and hydrogenated quinoline derivatives .
Applications De Recherche Scientifique
2-[(6-Nitroquinolin-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its activity in biological systems .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.
Quinoline derivatives: Compounds like 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid share structural similarities but differ in their specific applications and properties.
Uniqueness: 2-[(6-Nitroquinolin-2-yl)amino]propanoic acid stands out due to its unique combination of a nitro-substituted quinoline ring and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H11N3O4 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
2-[(6-nitroquinolin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H11N3O4/c1-7(12(16)17)13-11-5-2-8-6-9(15(18)19)3-4-10(8)14-11/h2-7H,1H3,(H,13,14)(H,16,17) |
Clé InChI |
MCTUUISJIKLNAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


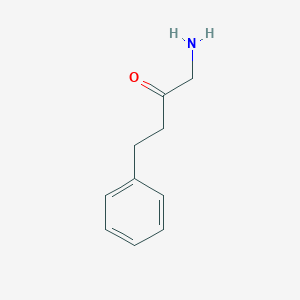
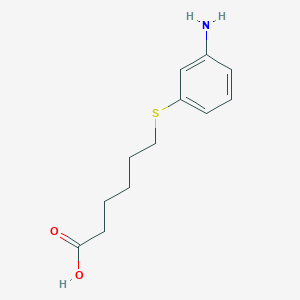
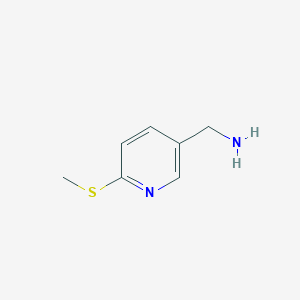
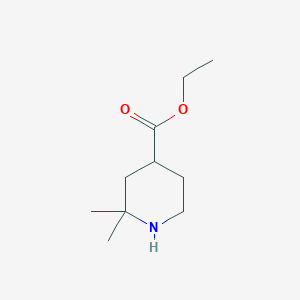
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
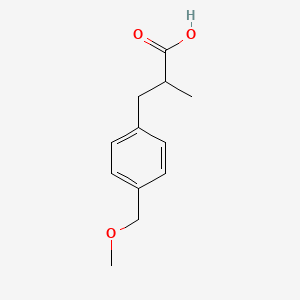
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
